molecular formula C20H29N3O2 B4078634 (3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol

(3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol

Cat. No.: B4078634
M. Wt: 343.5 g/mol
InChI Key: CFDVGRXNMYSKFC-PMACEKPBSA-N
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Description

(3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a butylphenyl group, and an oxolan ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the butylphenyl group, and the construction of the oxolan ring. Common reagents used in these reactions include pyrazole precursors, butylphenyl halides, and oxolan derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-[[1-(4-methylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol
  • (3R,4S)-4-[[1-(4-ethylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol
  • (3R,4S)-4-[[1-(4-propylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol

Uniqueness

What sets (3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol apart from similar compounds is its specific butylphenyl group, which may confer unique chemical and biological properties. This structural difference can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

(3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-3-5-6-16-7-9-18(10-8-16)23-13-17(11-21-23)12-22(4-2)19-14-25-15-20(19)24/h7-11,13,19-20,24H,3-6,12,14-15H2,1-2H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDVGRXNMYSKFC-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(C=N2)CN(CC)C3COCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N2C=C(C=N2)CN(CC)[C@H]3COC[C@@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol
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(3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol
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(3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol
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(3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol
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(3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol
Reactant of Route 6
(3R,4S)-4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl-ethylamino]oxolan-3-ol

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